FLAP Inhibitory Activity of 1,2,6-Substituted Benzimidazole Scaffold: Patent-Disclosed SAR Context for 4-Fluorophenyl Acetamide Derivatives
The compound N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide falls within the scope of US Patent 8,952,177 B2 covering 1,2,6-substituted benzimidazoles as FLAP modulators. The patent discloses that benzimidazole derivatives bearing a 4-fluorophenylacetyl substituent at the benzimidazole N1 or C2-linked phenyl position exhibit FLAP inhibitory activity. While the patent does not disclose a discrete IC50 value for this specific compound, the structurally related benchmark FLAP inhibitor BRP-7 (a benzimidazole derivative) demonstrates an IC50 of 0.31 μM in FLAP-dependent 5-lipoxygenase activity assays in human polymorphonuclear leukocytes. The 4-fluorophenyl group is explicitly claimed as a preferred substituent for enhancing FLAP binding affinity compared to unsubstituted phenyl or 4-chlorophenyl variants [2]. The meta-phenyl linkage in this compound differentiates it from the para-substituted BRP-7 scaffold, potentially altering the trajectory of the acetamide side chain within the FLAP binding pocket [1].
| Evidence Dimension | FLAP-dependent 5-LO inhibition (in vitro) |
|---|---|
| Target Compound Data | Not individually disclosed in public domain; claimed within patent scope of 1,2,6-substituted benzimidazole FLAP modulators. |
| Comparator Or Baseline | BRP-7: IC50 = 0.31 μM in human PMNL 5-LO assay; BRP-7 analogs with 4-fluorophenyl substitution consistently show sub-micromolar FLAP inhibition [2]. |
| Quantified Difference | Class-level inference only. Meta-substitution (target compound) vs. BRP-7 scaffold architecture expected to yield distinct selectivity profile, but no direct head-to-head data publicly available. |
| Conditions | Human polymorphonuclear leukocyte (PMNL) 5-lipoxygenase activity assay; FLAP-dependent leukotriene B4 (LTB4) formation measured via ELISA; compound pre-incubation 15 min at 37°C prior to A23187 stimulation [2]. |
Why This Matters
Procurement decisions for FLAP-targeted phenotypic screening benefit from selecting compounds within the claimed patent chemical space, as this defines the validated pharmacophore for this target class and reduces the risk of selecting inactive regioisomers.
- [1] US Patent 8,952,177 B2. 1,2,6-substituted benzimidazoles as FLAP modulators. Example compounds and SAR claims. Assigned to Boehringer Ingelheim International GmbH. View Source
- [2] Garscha, U., et al. (2018). Identification of multi-target inhibitors of leukotriene and prostaglandin E2 biosynthesis by structural tuning of the FLAP inhibitor BRP-7. European Journal of Medicinal Chemistry, 150, 876-889. BRP-7 IC50 = 0.31 μM. View Source
